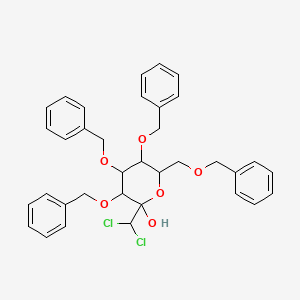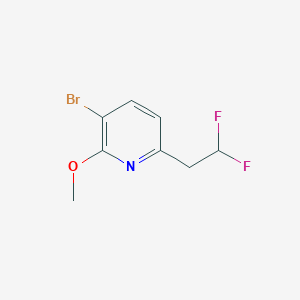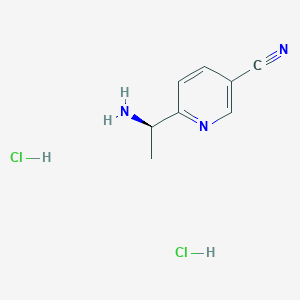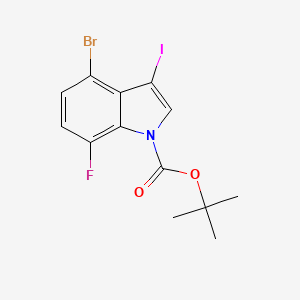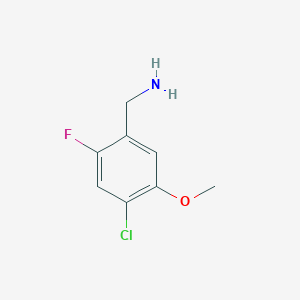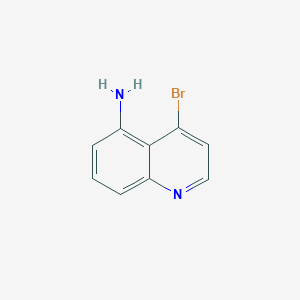
4-Bromoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoquinolin-5-amine is a heterocyclic aromatic compound with a bromine atom at the 4th position and an amine group at the 5th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 4-Bromoquinolin-5-amine can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by amination. For instance, quinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial production methods often employ greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
4-Bromoquinolin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromoquinolin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Bromoquinolin-5-amine can be compared with other quinoline derivatives such as:
6-Amino-5-bromoquinoline: Similar in structure but with the amine group at the 6th position.
Quinolin-8-amine: An isomer with the amine group at the 8th position.
Quinoxalines: Compounds with a similar quinoline core but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
4-bromoquinolin-5-amine |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
InChI-Schlüssel |
WAUUKHCWWXRJOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


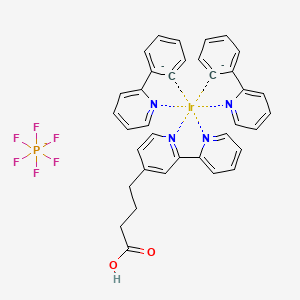
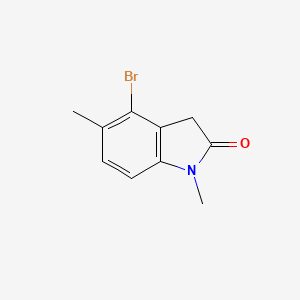
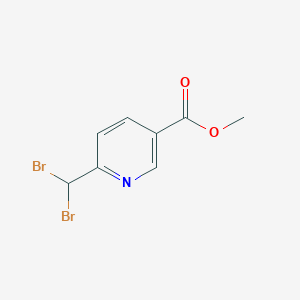

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
